Cas no 681157-27-7 (4-bromo-N-{8H-indeno1,2-d1,3thiazol-2-yl}benzamide)

4-ブロモ-N-{8H-インデノ[1,2-d][1,3]チアゾール-2-イル}ベンズアミドは、有機合成化学および医薬品開発において重要な中間体として機能する化合物です。その特徴的な構造は、ブロモ置換ベンゼン環とインデノチアゾール骨格がアミド結合で連結されており、高い分子多様性と反応性を有します。特に、医薬品候補化合物の設計において、標的タンパク質との特異的相互作用が期待されるため、創薬研究で有用です。また、固体状態での安定性に優れ、標準的な有機溶媒に溶解しやすい特性から、実験室規模から工業スケールまでの合成プロセスへの適用が可能です。

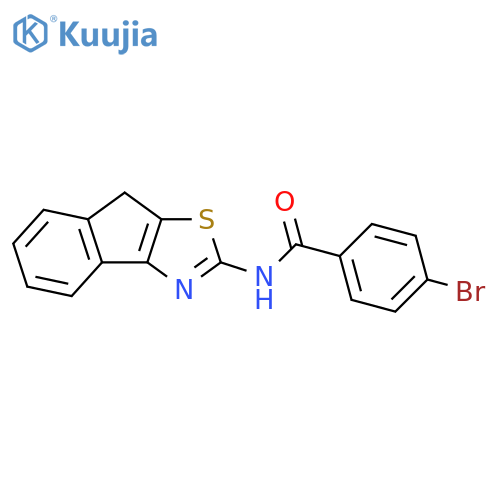

681157-27-7 structure

商品名:4-bromo-N-{8H-indeno1,2-d1,3thiazol-2-yl}benzamide

4-bromo-N-{8H-indeno1,2-d1,3thiazol-2-yl}benzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide, 4-bromo-N-8H-indeno[1,2-d]thiazol-2-yl-

- 681157-27-7

- 4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide

- 4-bromo-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide

- Oprea1_834465

- AKOS024581122

- F0536-0180

- 4-bromo-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide

- 4-bromo-N-{8H-indeno1,2-d1,3thiazol-2-yl}benzamide

-

- インチ: 1S/C17H11BrN2OS/c18-12-7-5-10(6-8-12)16(21)20-17-19-15-13-4-2-1-3-11(13)9-14(15)22-17/h1-8H,9H2,(H,19,20,21)

- InChIKey: NPNGKNYVOZIGRJ-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC2C3=C(C=CC=C3)CC=2S1)(=O)C1=CC=C(Br)C=C1

計算された属性

- せいみつぶんしりょう: 369.97755g/mol

- どういたいしつりょう: 369.97755g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 427

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.2Ų

- 疎水性パラメータ計算基準値(XlogP): 4.5

じっけんとくせい

- 密度みつど: 1.642±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 6.83±0.20(Predicted)

4-bromo-N-{8H-indeno1,2-d1,3thiazol-2-yl}benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0536-0180-5μmol |

4-bromo-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide |

681157-27-7 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0536-0180-30mg |

4-bromo-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide |

681157-27-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0536-0180-20μmol |

4-bromo-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide |

681157-27-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0536-0180-5mg |

4-bromo-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide |

681157-27-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0536-0180-10μmol |

4-bromo-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide |

681157-27-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0536-0180-15mg |

4-bromo-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide |

681157-27-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0536-0180-4mg |

4-bromo-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide |

681157-27-7 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0536-0180-50mg |

4-bromo-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide |

681157-27-7 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0536-0180-10mg |

4-bromo-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide |

681157-27-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0536-0180-40mg |

4-bromo-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide |

681157-27-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 |

4-bromo-N-{8H-indeno1,2-d1,3thiazol-2-yl}benzamide 関連文献

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

681157-27-7 (4-bromo-N-{8H-indeno1,2-d1,3thiazol-2-yl}benzamide) 関連製品

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬